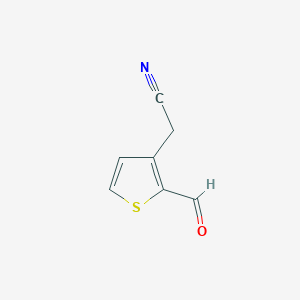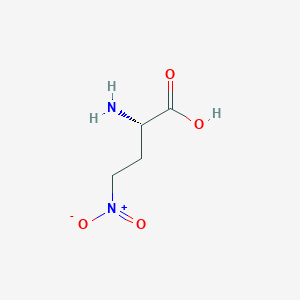
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further linked to a piperazine ring. This compound is of significant interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with 2-chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:
Piperazine+2-Chloroacetyl chloride→2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of 2-chloro-1-(piperazin-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(piperazin-1-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-methyl-1-piperazinyl)ethanone
- 2-Chloro-1-(4-morpholinyl)ethanone
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
Uniqueness
2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is unique due to its specific structural features, such as the presence of both a chloro group and a piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGQQGODBSVRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374062 |
Source


|
| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145222-00-0 |
Source


|
| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145222-00-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)




![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
